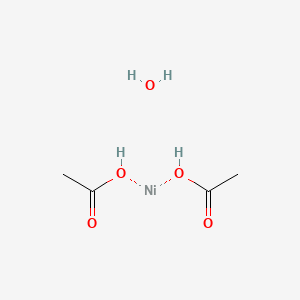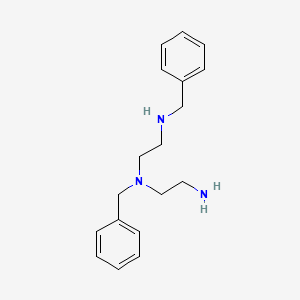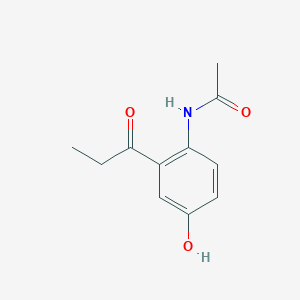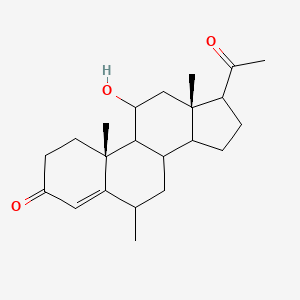
1-(4-Fluorophenyl)-5-oxo-5-(2-oxo-4-phenyl-1,3-oxazolidin-3-YL)pentyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S)-3-[(5S)-5-(Acetyloxy)-5-(4-fluorophenyl)-1-oxopentyl]-4-phenyl-2-oxazolidinone is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structural features, including an oxazolidinone ring, a phenyl group, and a fluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-3-[(5S)-5-(Acetyloxy)-5-(4-fluorophenyl)-1-oxopentyl]-4-phenyl-2-oxazolidinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxazolidinone ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the phenyl group: This step often involves a Friedel-Crafts acylation reaction, where a phenyl group is introduced to the oxazolidinone ring.
Addition of the fluorophenyl group: This can be accomplished through a nucleophilic substitution reaction, where a fluorophenyl halide reacts with the oxazolidinone intermediate.
Acetylation: The final step involves the acetylation of the hydroxyl group to form the acetyloxy derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(4S)-3-[(5S)-5-(Acetyloxy)-5-(4-fluorophenyl)-1-oxopentyl]-4-phenyl-2-oxazolidinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
(4S)-3-[(5S)-5-(Acetyloxy)-5-(4-fluorophenyl)-1-oxopentyl]-4-phenyl-2-oxazolidinone has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound can be used in biochemical assays to investigate enzyme activity and protein interactions.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (4S)-3-[(5S)-5-(Acetyloxy)-5-(4-fluorophenyl)-1-oxopentyl]-4-phenyl-2-oxazolidinone involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluorophenyl group may enhance binding affinity and specificity, while the acetyloxy group can modulate the compound’s solubility and stability.
類似化合物との比較
Similar Compounds
(4S)-3-[(5S)-5-(Hydroxy)-5-(4-fluorophenyl)-1-oxopentyl]-4-phenyl-2-oxazolidinone: This compound lacks the acetyloxy group, which may affect its solubility and reactivity.
(4S)-3-[(5S)-5-(Acetyloxy)-5-(4-chlorophenyl)-1-oxopentyl]-4-phenyl-2-oxazolidinone: The presence of a chlorophenyl group instead of a fluorophenyl group can alter its chemical properties and biological activity.
Uniqueness
The unique combination of the oxazolidinone ring, phenyl group, and fluorophenyl group in (4S)-3-[(5S)-5-(Acetyloxy)-5-(4-fluorophenyl)-1-oxopentyl]-4-phenyl-2-oxazolidinone contributes to its distinct chemical properties and potential applications. The acetyloxy group further enhances its solubility and stability, making it a valuable compound for various scientific research applications.
特性
CAS番号 |
433953-58-3 |
|---|---|
分子式 |
C22H22FNO5 |
分子量 |
399.4 g/mol |
IUPAC名 |
[1-(4-fluorophenyl)-5-oxo-5-(2-oxo-4-phenyl-1,3-oxazolidin-3-yl)pentyl] acetate |
InChI |
InChI=1S/C22H22FNO5/c1-15(25)29-20(17-10-12-18(23)13-11-17)8-5-9-21(26)24-19(14-28-22(24)27)16-6-3-2-4-7-16/h2-4,6-7,10-13,19-20H,5,8-9,14H2,1H3 |
InChIキー |
RVZCOWDYEYRQKT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC(CCCC(=O)N1C(COC1=O)C2=CC=CC=C2)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-N-[(3-fluorophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14789315.png)
![7-[[2-Ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;acetate;hydrate](/img/structure/B14789318.png)
![Spiro[1,3-dioxolane-2,6'-1,5,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazole]-3'-one](/img/structure/B14789323.png)
![Sulfamic acid, 2-bromo-4-[(4-cyanophenyl)-1H-1,2,4-triazol-1-ylmethyl]phenyl ester](/img/structure/B14789338.png)
![3,5-Diiodo-O-[3-iodo-4-(sulfooxy)phenyl]tyrosine](/img/structure/B14789343.png)


![2-amino-N-ethyl-3-methyl-N-[(1-methylpiperidin-4-yl)methyl]butanamide](/img/structure/B14789368.png)
![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-cyclopropylpropanamide](/img/structure/B14789391.png)


![4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]pyridine](/img/structure/B14789405.png)
![methyl N-[fluoro(oxo)phenyl-lambda6-sulfanylidene]carbamate](/img/structure/B14789410.png)
![tert-butyl N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl}carbamate](/img/structure/B14789416.png)
